N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(Cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a piperidine scaffold substituted with a cyclopentylmethyl group. The cyclopentylmethyl substituent may enhance lipophilicity and modulate steric effects, influencing pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c17-19(18,14-7-8-14)15-13-6-3-9-16(11-13)10-12-4-1-2-5-12/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEOBAZNHSPMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonamide with 1-(cyclopentylmethyl)piperidin-3-ylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a tool in biological studies to investigate the effects of sulfonamide derivatives on various biological processes.
Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Target Compound
- Core : Piperidin-3-yl
- Substituents : Cyclopentylmethyl at the piperidine nitrogen, cyclopropanesulfonamide at the 3-position.
- Hypothesized Molecular Weight : ~350–370 g/mol (estimated based on analogous structures).
Example 15 ()
- Core : Pyrrolidin-3-yl
- Substituents : 6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl at nitrogen, cyclopropanesulfonamide at the 3-position.
- Molecular Weight : 432 g/mol (LC/MS data) .
- Key Difference : Replacement of piperidine with pyrrolidine and incorporation of a fused heterocyclic system (imidazopyrrolopyrazine), which may enhance aromatic stacking interactions in biological targets.
N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide ()
- Core : Bicyclo[2.2.2]octan-1-yl
- Substituents : Allyl group on the imidazopyrrolopyrazine, cyclopropanesulfonamide.
Substituent Effects
- Cyclopentylmethyl vs. Allyl/Propyl Groups : The cyclopentylmethyl group in the target compound provides steric bulk and moderate lipophilicity (clogP ~3–4), whereas allyl/propyl substituents in analogs () introduce unsaturated or alkyl chains that may alter metabolic pathways (e.g., CYP450 oxidation susceptibility) .
Pharmacological and Physicochemical Implications
- Heterocycle-Containing Analogs : The imidazopyrrolopyrazine systems (–2) are associated with kinase inhibition (e.g., JAK/STAT pathways) in literature, suggesting divergent therapeutic applications compared to the target compound’s undefined mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
